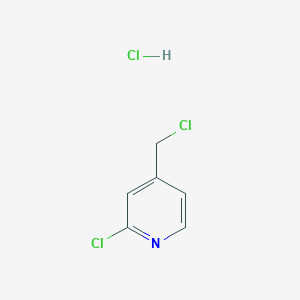
2-氯-4-(氯甲基)吡啶盐酸盐
描述
Synthesis Analysis
The synthesis of 2-Chloro-4-(chloromethyl)pyridine derivatives involves several steps, including chlorination and condensation reactions. For instance, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related compound, can be synthesized from 2-amino-4-methylpyridine through successive chlorination with CuCl/HCl and sulfuryl chloride, followed by condensation with piperidine in DMF, achieving an overall yield of about 62% (Shen Li, 2012).
Molecular Structure Analysis
The molecular structure of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives has been elucidated, showcasing weak hydrogen-bonding interactions and crystallizing in various space groups, indicating the complex nature of these molecules and their interactions within crystalline structures (Sen Ma et al., 2018).
Chemical Reactions and Properties
2-Chloro-4-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions due to its active chloromethyl group. For example, it can participate in acylation reactions under catalytic conditions, showcasing its versatility in organic synthesis (Zhihui Liu et al., 2014).
Physical Properties Analysis
The physical properties of related compounds, such as 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, include their structural confirmation through 1H NMR and IR, indicating the methods used for identifying and analyzing the physical characteristics of these compounds (Xia Liang, 2007).
Chemical Properties Analysis
The chemical properties of 2-Chloro-4-(chloromethyl)pyridine derivatives are defined by their reactivity towards other chemicals. The synthesis and green metric evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine exemplify the compound's utility in creating more complex molecules, demonstrating its significant role in organic synthesis and the development of pharmaceuticals (Rohidas Gilbile et al., 2017).
科学研究应用
合成和晶体学
2-氯-4-(氯甲基)吡啶盐酸盐的主要应用之一是合成复杂有机分子。例如,它已被用于通过与特定硫醚和甲氧基钠反应来产生甲磺酰基衍生物,从而得到具有潜在药用和农药应用的化合物。这些衍生物的晶体结构揭示了它们的分子几何结构和在生物系统中的潜在相互作用 Ma et al., 2018。
催化
另一个重要应用是在催化领域,2-氯-4-(氯甲基)吡啶盐酸盐的衍生物已被用作化学反应中的催化剂。例如,相关化合物4-(N,N-二甲基氨基)吡啶盐酸盐已被用作惰性醇的酰化可回收催化剂,展示了该化合物在促进有机转化中的实用性 Liu et al., 2014。
绿色化学
在绿色化学领域,对2-氯-4-(氯甲基)吡啶盐酸盐衍生物合成的改进旨在减少环境影响。合成方法的创新导致了更可持续的过程,减少了废物生成,突显了该化合物在发展环保化学实践中的作用 Gilbile et al., 2017。
分子结构研究
研究涉及2-氯-4-(氯甲基)吡啶盐酸盐衍生物的复合物的分子结构有助于理解它们的化学性质和潜在应用。在这一领域的研究已经发现了具有独特性能的新复合物,适用于从材料科学到药物化学的各种应用 Protsenko et al., 2021。
安全和危害
属性
IUPAC Name |
2-chloro-4-(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEIXSFAQSEARV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627047 | |
| Record name | 2-Chloro-4-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(chloromethyl)pyridine hydrochloride | |
CAS RN |
117934-37-9 | |
| Record name | 2-Chloro-4-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-(chloromethyl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




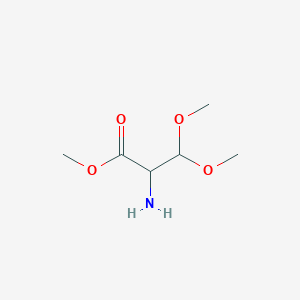
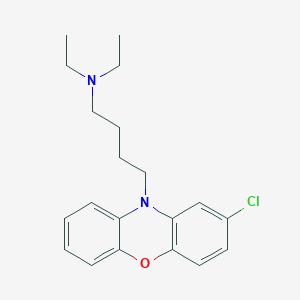
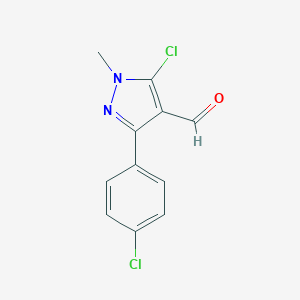


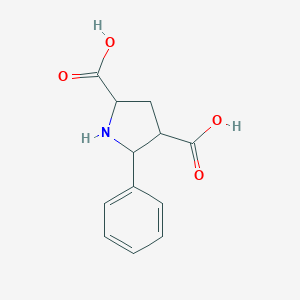
![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)

![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)

![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)